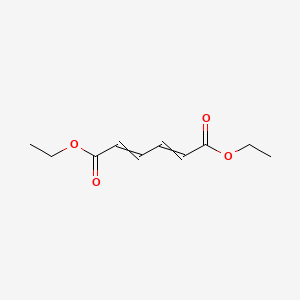
Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde is a complex organic compound. It is primarily known for its role in the production of dyes and pigments, particularly C.I. Direct Yellow 11. This compound is characterized by its yellow to red light yellow color and its solubility in water, producing a lemon yellow solution .
Preparation Methods
The synthesis of Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde typically involves the condensation of C.I. Direct Yellow 11 with formaldehyde. This reaction is carried out in the presence of sodium hydroxide solution and involves heating . The industrial production method follows a similar route, ensuring the compound’s consistent quality and properties.
Chemical Reactions Analysis
Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing into its potential use in pharmaceuticals.
Industry: It is widely used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde involves its interaction with various molecular targets. The compound’s effects are primarily due to its ability to undergo condensation reactions with formaldehyde, leading to the formation of stable products. These reactions are facilitated by the presence of sodium hydroxide, which acts as a catalyst .
Comparison with Similar Compounds
Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond. products, reaction products with formaldehyde can be compared with other similar compounds, such as:
Benzenesulfonic acid: A simpler compound that also undergoes sulfonation reactions.
p-Toluenesulfonic acid: Another sulfonic acid with similar properties but different applications.
Sulfanilic acid: Used in the synthesis of dyes and pigments, similar to Benzenesulfonic acid, 2-methyl-5-nitro-, alk. cond.
The uniqueness of this compound lies in its specific structure and its ability to form stable condensation products with formaldehyde, making it particularly valuable in the dye and pigment industry.
Properties
CAS No. |
1325-38-8 |
|---|---|
Molecular Formula |
MoO3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






